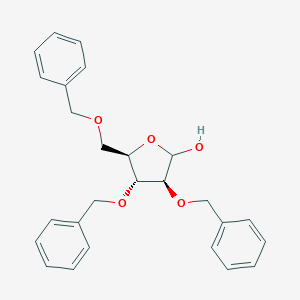

2,3,5-Tri-O-benzyl-D-arabinofuranose

Descripción general

Descripción

2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar . It functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .

Synthesis Analysis

This compound is used as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .Molecular Structure Analysis

The molecular formula of 2,3,5-Tri-O-benzyl-D-arabinofuranose is C26H28O5 . Its molecular weight is 420.50 .Chemical Reactions Analysis

As an intermediate, 2,3,5-Tri-O-benzyl-D-arabinofuranose plays a role in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .Physical And Chemical Properties Analysis

2,3,5-Tri-O-benzyl-D-arabinofuranose is a colorless crystal . It has a molecular weight of 420.50 . The boiling point is 375.442.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “2,3,5-Tri-O-benzyl-D-arabinofuranose,” focusing on several unique applications:

Synthesis of Antiviral Drugs

This compound has been used as a key intermediate in the synthesis of Remdesivir , which is the first and only FDA-approved antiviral drug for COVID-19 treatment .

Pharmaceutical Intermediates

It serves as a pharmaceutical intermediate, particularly in the synthesis of benzoylthiophenes which are allosteric enhancers of agonist activity at the A1 adenosine receptor .

Synthesis of Nucleoside Antibiotics

The compound is a useful intermediate in the synthesis of nucleoside antibiotics, which are a class of drugs that can act against bacterial infections .

Synthesis of Phosphono Analog

It functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose, which has potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .

Mode of Action

It is known to interact with its targets to facilitate the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate

Biochemical Pathways

The biochemical pathways affected by 2,3,5-Tri-O-benzyl-D-arabinofuranose are related to the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate

Result of Action

As an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate, it likely plays a role in the production of this compound .

Action Environment

It’s known that the compound should be stored at 2-8°c , suggesting that temperature could play a role in its stability.

Propiedades

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-D-arabinofuranose | |

CAS RN |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,3,5-Tri-O-benzyl-D-arabinofuranose in synthetic chemistry?

A1: 2,3,5-Tri-O-benzyl-D-arabinofuranose serves as a key starting material in synthesizing various modified nucleosides [, , ] and carbocyclic sugar analogs [, ]. These compounds often exhibit interesting biological activities and are explored for potential pharmaceutical applications.

Q2: Can you give an example of how 2,3,5-Tri-O-benzyl-D-arabinofuranose is used to synthesize a modified nucleoside?

A2: In the synthesis of ara-7-Deazanebularine, a fluorescent pyrrolo[2,3-d]pyrimidine nucleoside, 2,3,5-Tri-O-benzyl-D-arabinofuranose is reacted with 4-Methylthio-7H-pyrrolo[2,3-d]pyrimidine under phase-transfer glycosylation conditions []. This reaction forms a glycosidic bond between the sugar moiety and the heterocyclic base, leading to the desired nucleoside analog.

Q3: How does the stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose influence its reactivity?

A3: The stereochemistry of the sugar plays a crucial role in its reactivity. For instance, in the presence of a specific titanium catalyst, 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose reacts with trimethylsilyl ethers to form 1,2-cis-arabinofuranosides with high stereoselectivity []. This control over stereochemistry is essential for synthesizing biologically relevant molecules, as different stereoisomers can exhibit distinct biological activities.

Q4: Beyond nucleoside synthesis, are there other applications for this compound?

A4: Yes, 2,3,5-Tri-O-benzyl-D-arabinofuranose can be utilized to synthesize other valuable compounds. For example, it serves as a starting point for synthesizing (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol, a compound with potential applications in medicinal chemistry [].

Q5: How is 2,3,5-Tri-O-benzyl-D-arabinofuranose typically synthesized?

A5: One common approach involves the methylation and benzylation of D-arabinose, leading to the formation of 1-O-methyl-2,3,5-tri-O-benzyl-D-arabinofuranose. Subsequent hydrolysis and acylation steps yield 2,3,5-tri-O-benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose []. This synthetic route highlights the versatility of D-arabinose as a starting material for accessing valuable intermediates like 2,3,5-Tri-O-benzyl-D-arabinofuranose.

Q6: Are there any challenges associated with using 2,3,5-Tri-O-benzyl-D-arabinofuranose in synthesis?

A6: One challenge lies in controlling the regioselectivity of glycosylation reactions []. As observed in the synthesis of ara-7-Deazanebularine, glycosylation can occur at both N-7 and N-1 positions of the heterocyclic base. Careful selection of reaction conditions and catalysts is crucial to achieving the desired regioisomer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)